

# The Off-Target Profile of H-89: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *h-89*

Cat. No.: *B1203008*

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An In-depth Examination of the Kinase Inhibitor **H-89** and Its Polyspecific Interactions

**H-89**, a widely utilized isoquinolinesulfonamide compound, is commercially promoted as a potent and selective inhibitor of Protein Kinase A (PKA). While it has been an invaluable tool in dissecting PKA-mediated signaling pathways, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides a comprehensive overview of the off-target effects of **H-89**, offering critical insights for researchers, scientists, and drug development professionals to ensure accurate interpretation of experimental results and to leverage its polypharmacology for new therapeutic strategies.

## Kinase Inhibition Profile: Beyond PKA

**H-89** acts as an ATP-competitive inhibitor, and its effects are not limited to PKA. In vitro kinase profiling has revealed its activity against a panel of other kinases, often with comparable or even greater potency than for PKA itself.

### Table 1: Kinase Inhibitory Potency of H-89

Target Kinase	IC50 (nM)	On-Target/Off-Target
Protein Kinase A (PKA)	48 - 135[1][2]	On-Target
Ribosomal S6 Kinase 1 (S6K1)	80[1][2]	Off-Target
Mitogen- and Stress-activated Kinase 1 (MSK1)	120[1][2]	Off-Target
Rho-associated Coiled-coil Kinase II (ROCKII)	270[1][2]	Off-Target
Protein Kinase B $\alpha$ (PKB $\alpha$ /Akt)	2600[2]	Off-Target
MAPK-activated Protein Kinase 1b (MAPKAP-K1b)	2800[2]	Off-Target

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.

The inhibition of kinases such as ROCK and S6K1 can have significant biological consequences, and attributing cellular effects solely to PKA inhibition in the presence of **H-89** requires careful validation with additional, more specific inhibitors or genetic approaches.

## Non-Kinase Off-Target Interactions

Beyond the kinome, **H-89** interacts with other classes of proteins, including G-protein coupled receptors (GPCRs), ion channels, and intracellular pumps. These interactions can lead to confounding effects and misinterpretation of experimental data.

**Table 2: Non-Kinase Off-Target Binding Affinities of H-89**

Target	Ki (nM)	Interaction Type
$\beta$ 1-Adrenergic Receptor	~350[3]	Antagonist
$\beta$ 2-Adrenergic Receptor	~180[3]	Antagonist

**Table 3: Non-Kinase Off-Target Inhibitory Concentrations of H-89**

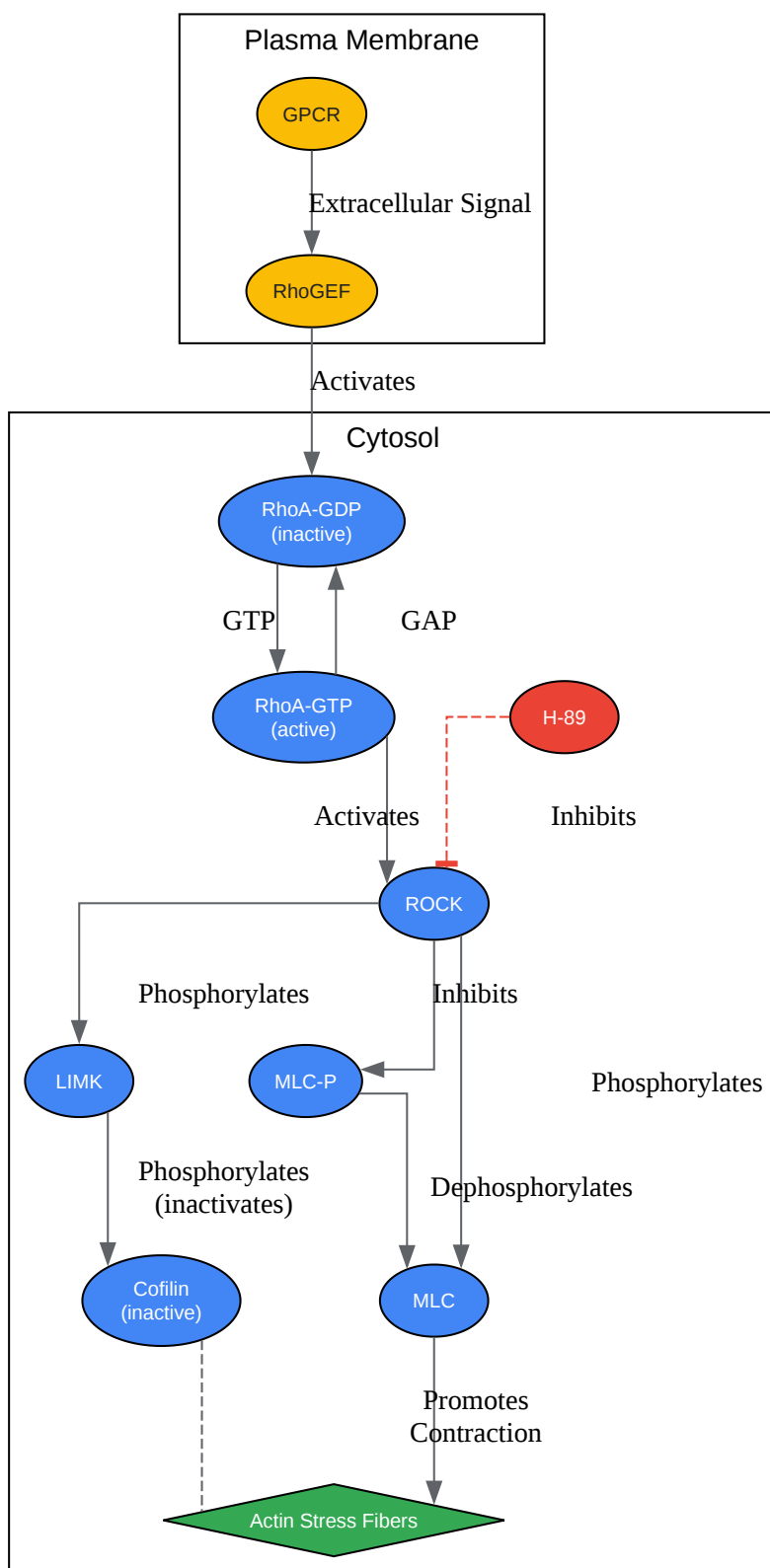
Target	IC50 / Kd	Interaction Type
Voltage-gated Potassium (Kv) Channels	Kd $\approx$ 1.02 $\mu$ M[4]	Direct Blockade
Sarcoplasmic Reticulum Ca <sup>2+</sup> -ATPase (SERCA)	$\sim$ 7.2 - 8.1 $\mu$ M[5]	Direct Inhibition

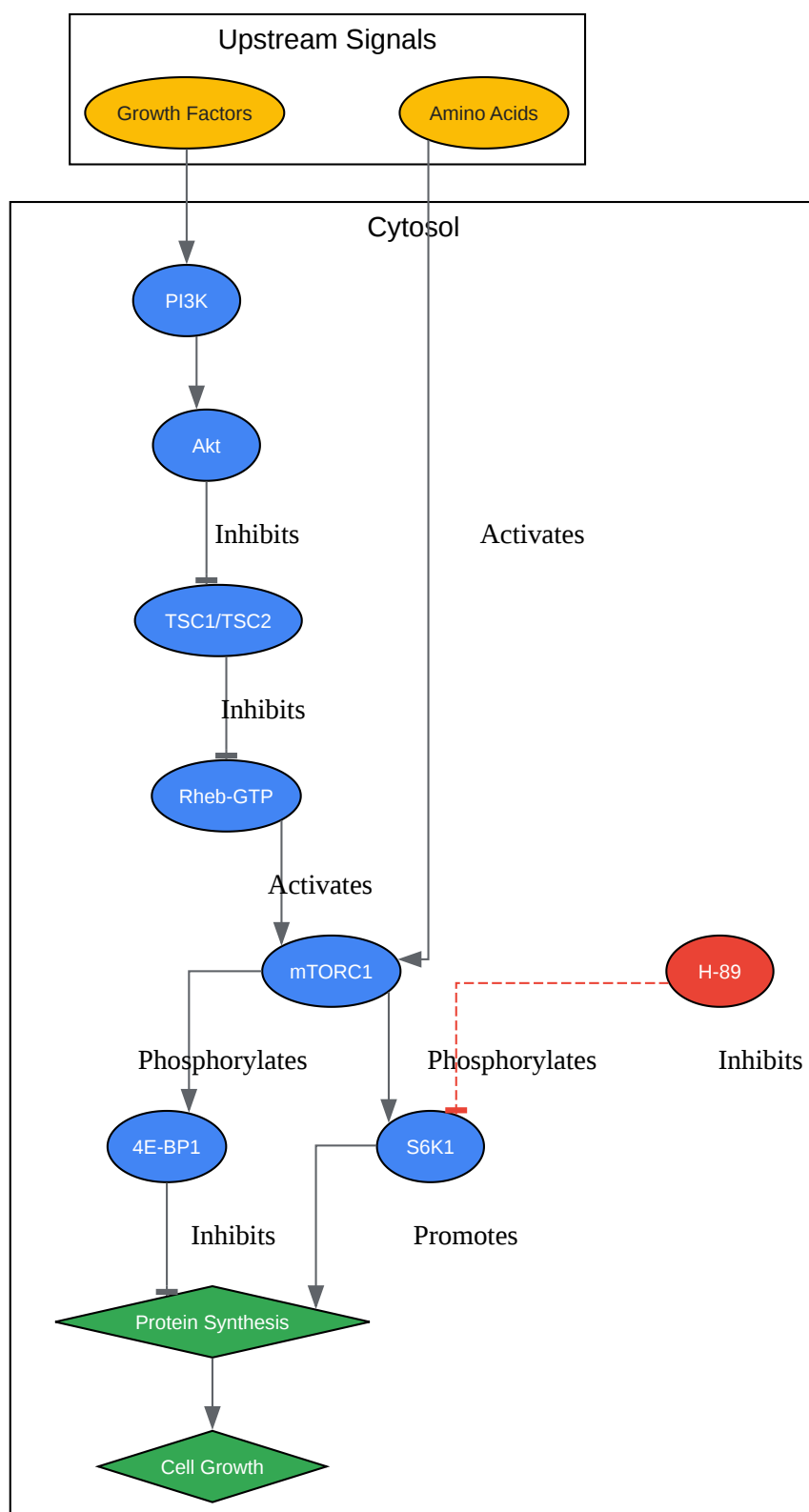
## Key Off-Target Signaling Pathways

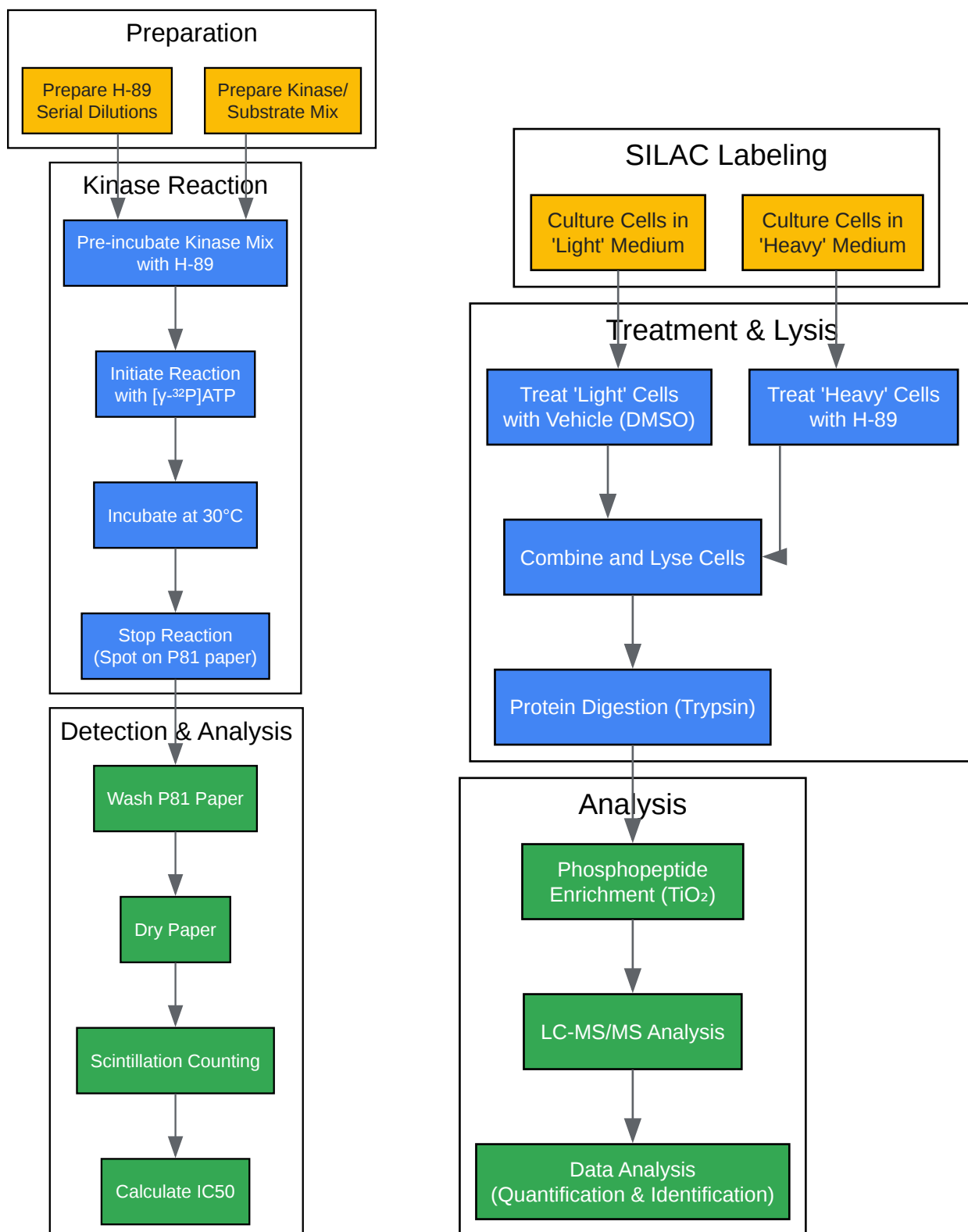
The off-target activities of **H-89** can significantly impact major signaling cascades. Understanding these interactions is crucial for interpreting experimental outcomes.

### Rho/ROCK Signaling Pathway

**H-89** directly inhibits ROCKII, a key downstream effector of the small GTPase RhoA. This pathway is a central regulator of the actin cytoskeleton, influencing cell morphology, adhesion, and migration.







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